molecular formula C20H15N3O2 B246049 3-methyl-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide

3-methyl-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide

Cat. No.: B246049
M. Wt: 329.4 g/mol
InChI Key: MLCYOEAQJRJTDS-UHFFFAOYSA-N
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Description

3-methyl-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide is a complex organic compound known for its unique chemical structure and properties It belongs to the benzamide family and features an oxazolo[4,5-b]pyridine moiety, which contributes to its distinct characteristics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide typically involves a multi-step process. One common method includes the palladium-catalyzed direct C–H bond functionalization to construct the tricyclic scaffold. This is followed by subsequent C–H bond functionalization at the C-2 position of the oxazole unit using various (hetero)aryl iodides .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles (e.g., amines, alcohols), electrophiles (e.g., alkyl halides)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in various derivatives, depending on the substituents introduced.

Scientific Research Applications

3-methyl-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide has been extensively studied for its potential applications in scientific research. Some of its notable applications include:

Mechanism of Action

The mechanism of action of 3-methyl-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide involves the inhibition of several enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are mediators of inflammation. Additionally, it inhibits the activity of several kinases, including MAPK and Akt, which are involved in cell proliferation and survival.

Comparison with Similar Compounds

3-methyl-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity, making it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C20H15N3O2

Molecular Weight

329.4 g/mol

IUPAC Name

3-methyl-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide

InChI

InChI=1S/C20H15N3O2/c1-13-4-2-5-15(12-13)19(24)22-16-9-7-14(8-10-16)20-23-18-17(25-20)6-3-11-21-18/h2-12H,1H3,(H,22,24)

InChI Key

MLCYOEAQJRJTDS-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4

Origin of Product

United States

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